3-Butylpyridazine

Descripción general

Descripción

3-Butylpyridazine is a chemical compound that has gained significant attention in various fields of research and industry due to its unique chemical and biological properties. It is used for R&D purposes and not recommended for medicinal or household use .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3-Butylpyridazine, often involves a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives . The synthesis of different types of aminopyridine derivatives has also been studied extensively .

Molecular Structure Analysis

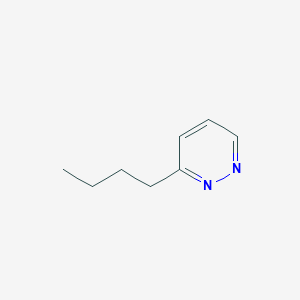

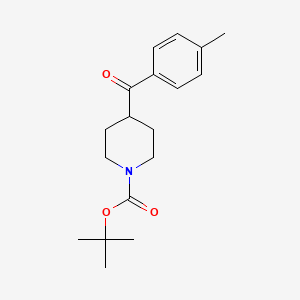

The molecular structure of 3-Butylpyridazine is represented by the formula C8H12N2 . The structure of pyridazine derivatives is often varied by changing the substituents at different positions of the heterocyclic ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial and Anticancer Applications

3-Butylpyridazine derivatives have been identified as having significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents . The structure of pyridazine is considered a ‘privileged scaffold’ in drug discovery due to its ability to interact with various biological targets.

Optoelectronics: Fluorescent Materials and Sensors

In the field of optoelectronics, 3-Butylpyridazine compounds are explored for their use as fluorescent materials and sensors . Their unique electronic properties make them suitable for applications that require the detection and measurement of light.

Cycloaddition Reactions: Synthesis of Heterocyclic Rings

The [3 + n] cycloaddition reactions involving pyridazine derivatives are crucial for synthesizing heterocyclic rings . These reactions are fundamental in creating complex molecules for various scientific applications.

Pharmacological Activities: Diverse Therapeutic Properties

Pyridazine derivatives exhibit a wide range of pharmacological activities, including anti-hypertensive, antiplatelet, and antiulcer effects . These properties make them valuable for developing new therapeutic agents.

Agrochemicals: Herbicides and Pesticides

Certain pyridazine derivatives are known to function effectively as herbicides and pesticides . Their structural features allow for the development of compounds that can target specific pests and weeds, minimizing harm to crops.

Bioorganic Chemistry: Scaffold for Functionalized Compounds

In bioorganic chemistry, 3-Butylpyridazine serves as a scaffold for highly functionalized compounds . This versatility is essential for creating molecules with specific biological or chemical properties for research and industrial applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Butylpyridazine, a derivative of pyridazinone, is known to interact with a range of biological targets . Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . They have also been tested for inhibition of cardiac phosphodiesterase-III (PDE-III) fraction .

Mode of Action

Pyridazinone derivatives, in general, are known to exert their effects by interacting with their targets and causing changes in cellular processes . For example, they can inhibit the enzymes involved in the uptake of neurotransmitters, prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .

Biochemical Pathways

Pyridazinone derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Pharmacokinetics

The easy functionalization at various ring positions makes pyridazinones an attractive synthetic building block for designing and synthesis of new drugs .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Propiedades

IUPAC Name |

3-butylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-3-5-8-6-4-7-9-10-8/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQORXRKXJXPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602233 | |

| Record name | 3-Butylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butylpyridazine | |

CAS RN |

28200-55-7 | |

| Record name | 3-Butylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)